Edgeworin
Overview
Description
Edgeworin is a coumarin compound that can be isolated from the root and stem of the plant Edgeworthia chrysantha . It is known for its inhibitory effects on DNA polymerase beta, which makes it a significant compound in the field of cancer research . The molecular formula of this compound is C18H10O6, and it has a molecular weight of 322.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Edgeworin can be synthesized through various methods, including the extraction from natural sources like the roots and stems of Edgeworthia chrysantha . The synthetic route involves the isolation of coumarins from the plant material using solvents such as chloroform and ethanol . The reaction conditions typically involve refluxing the plant material with the solvent, followed by purification using techniques like silica gel chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Edgeworthia chrysantha. The process includes harvesting the plant material, drying, and then extracting the active compounds using solvents. The extract is then purified to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Edgeworin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various coumarin derivatives, which may exhibit different biological activities .
Scientific Research Applications
Edgeworin has several scientific research applications, including:
Mechanism of Action
Edgeworin exerts its effects primarily by inhibiting DNA polymerase beta, which is crucial for DNA repair . This inhibition enhances the effectiveness of certain anticancer drugs, such as bleomycin, by preventing the repair of DNA damage induced by these drugs . The molecular targets include the lyase and polymerase activities of DNA polymerase beta . Additionally, this compound has been shown to activate the Nrf2 pathway, which plays a role in reducing oxidative stress .
Comparison with Similar Compounds
Edgeworin is unique among coumarins due to its specific inhibitory effects on DNA polymerase beta . Similar compounds include:
Daphnoretin: Another coumarin compound with anti-inflammatory and analgesic properties.
Tiliroside: Known for its anti-diabetic effects.
Quercetin: A flavonoid with antioxidant properties.
This compound stands out due to its dual role in inhibiting DNA polymerase beta and activating the Nrf2 pathway, making it a promising compound for cancer research and other therapeutic applications .
Properties
IUPAC Name |
7-hydroxy-3-(2-oxochromen-7-yl)oxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O6/c19-12-4-1-11-7-16(18(21)24-14(11)8-12)22-13-5-2-10-3-6-17(20)23-15(10)9-13/h1-9,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLKKLCKMRDNHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C=C(C=C4)O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.